Bis-(N,N inverted exclamation mark -amine-PEG3)-Cy5
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Overview
Description
Bis-(N,N inverted exclamation mark -amine-PEG3)-Cy5 is a fluorescent dye compound widely used in various scientific research fields. It is known for its strong fluorescence properties, making it an essential tool in imaging and labeling applications. The compound consists of a Cy5 fluorophore conjugated to two polyethylene glycol (PEG) chains, which enhance its solubility and biocompatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(N,N inverted exclamation mark -amine-PEG3)-Cy5 typically involves the conjugation of Cy5 dye to PEG chains through amine-reactive chemistry. The process begins with the activation of Cy5 with a suitable linker, such as N-hydroxysuccinimide (NHS) ester, which reacts with the amine groups on PEG3. The reaction is carried out under mild conditions, usually in an aqueous buffer at a slightly alkaline pH to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Bis-(N,N inverted exclamation mark -amine-PEG3)-Cy5 undergoes various chemical reactions, including:
Oxidation: The Cy5 fluorophore can undergo oxidation, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can also affect the fluorescence of Cy5.
Substitution: The amine groups on PEG3 can participate in substitution reactions with other reactive groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and dithiothreitol are used.
Substitution: Reagents like NHS esters and isothiocyanates are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified Cy5 derivatives with altered fluorescence properties, which can be used for specific labeling and imaging applications.
Scientific Research Applications
Bis-(N,N inverted exclamation mark -amine-PEG3)-Cy5 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy and flow cytometry for cell labeling and tracking.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of biosensors and other analytical devices.
Mechanism of Action
The mechanism by which Bis-(N,N inverted exclamation mark -amine-PEG3)-Cy5 exerts its effects is primarily through its fluorescence properties. The Cy5 fluorophore absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for visualization and detection. The PEG chains enhance the solubility and biocompatibility of the compound, making it suitable for use in biological systems. The molecular targets and pathways involved depend on the specific application, such as binding to cellular components or interacting with specific biomolecules.
Comparison with Similar Compounds
Similar Compounds
Bis-(N,N-diethyl)aniline-based chromophores: These compounds also exhibit strong fluorescence and are used in optical applications.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives: Used as hole-transporting materials in perovskite solar cells.
1,8-naphthalimide derivatives: Employed in organic light-emitting diodes (OLEDs) for their emissive properties.
Uniqueness
Bis-(N,N inverted exclamation mark -amine-PEG3)-Cy5 is unique due to its combination of strong fluorescence, enhanced solubility, and biocompatibility. The presence of PEG chains distinguishes it from other fluorescent dyes, making it particularly suitable for biological and medical applications.
Properties
Molecular Formula |
C41H61ClN4O6 |
---|---|
Molecular Weight |
741.41 |
IUPAC Name |
2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride |
InChI |
InChI=1S/C41H61N4O6.ClH/c1-40(2)34-12-8-10-14-36(34)44(20-24-48-28-32-50-30-26-46-22-18-42)38(40)16-6-5-7-17-39-41(3,4)35-13-9-11-15-37(35)45(39)21-25-49-29-33-51-31-27-47-23-19-43;/h5-17H,18-33,42-43H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
FPFHERRFUCUQLP-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN)(C)C)CCOCCOCCOCCN)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM, Water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bis-(N,N'-amine-PEG3)-Cy5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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